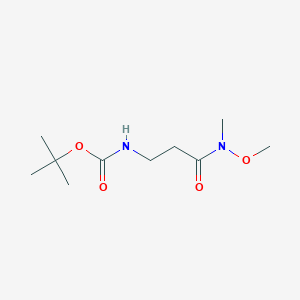

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)11-7-6-8(13)12(4)15-5/h6-7H2,1-5H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDSZSRXXGFFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445418 | |

| Record name | 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142570-56-7 | |

| Record name | 3-t-butoxycarbonylamino-N-methoxy-N-methylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Route Overview

| Step | Reactants | Conditions | Description | Yield |

|---|---|---|---|---|

| 1 | N-tert-butoxycarbonyl-β-alanine, 4-methylmorpholine, isobutyl chloroformate | Dichloromethane, -15 °C, 15 min | Activation of Boc-β-alanine to form an active ester intermediate | High |

| 2 | O,N-dimethylhydroxylamine hydrochloride | Dichloromethane, -15 to -20 °C, 16 h | Nucleophilic substitution to form the methoxy(methyl)amino amide | Quantitative |

This method was reported by Blaney et al. (2002) and involves initial formation of an activated ester intermediate from Boc-β-alanine using isobutyl chloroformate and 4-methylmorpholine as a base in dichloromethane at low temperature. Subsequently, O,N-dimethylhydroxylamine hydrochloride is added to the reaction mixture to afford this compound after prolonged stirring at low temperature.

Detailed Reaction Conditions and Mechanism

Stage 1: Activation of Boc-β-alanine

The carboxylic acid group of N-tert-butoxycarbonyl-β-alanine is converted into an active mixed anhydride intermediate by reaction with isobutyl chloroformate in the presence of 4-methylmorpholine. The reaction is conducted in anhydrous dichloromethane at -15 °C to minimize side reactions and decomposition.

Stage 2: Amidation with O,N-dimethylhydroxylamine hydrochloride

The active ester intermediate reacts with O,N-dimethylhydroxylamine hydrochloride, which acts as a nucleophile, to form the corresponding N-methoxy-N-methyl amide. The reaction is maintained at low temperature (-15 to -20 °C) for 16 hours to ensure complete conversion and high purity of the product.

Purification and Yield

The product is typically isolated by standard aqueous workup followed by purification through crystallization or chromatographic techniques. The reported yield for this synthesis is quantitative (close to 100%), indicating a highly efficient process.

Research Findings and Notes

The use of isobutyl chloroformate as an activating agent is critical for the formation of the active ester intermediate, which facilitates the subsequent amidation step.

Low temperature conditions (-15 to -20 °C) are essential to prevent side reactions and degradation of sensitive intermediates.

The Boc protecting group remains intact throughout the synthesis, allowing for further synthetic manipulations downstream.

The reaction conditions and reagents are compatible with scale-up, making this method suitable for both laboratory and industrial synthesis.

The compound’s molecular formula is C10H20N2O4 with a molecular weight of 232.28 g/mol.

Summary Table of Key Data

| Property | Data |

|---|---|

| Molecular Formula | C10H20N2O4 |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 142570-56-7 |

| Key Reagents | Boc-β-alanine, isobutyl chloroformate, 4-methylmorpholine, O,N-dimethylhydroxylamine hydrochloride |

| Solvent | Dichloromethane |

| Temperature | -15 to -20 °C |

| Reaction Time | 0.25 h (activation), 16 h (amidation) |

| Yield | Quantitative (~100%) |

| Purification | Crystallization, chromatography |

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is , with a molecular weight of approximately 232.28 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a methoxy(methyl)amino moiety, which contribute to its unique chemical reactivity and biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Oxidation : The methoxy(methyl)amino group can be oxidized to form N-oxide derivatives.

- Reduction : The carbonyl group can be reduced to yield alcohol derivatives.

- Substitution Reactions : It can participate in substitution reactions to yield various substituted phenyl derivatives.

These properties make it valuable in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Research into the biological applications of this compound has revealed its potential in several areas:

- Antimicrobial Activity : Studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : Its structural components suggest it might interact with specific enzymes, potentially leading to the development of enzyme inhibitors for therapeutic purposes .

Table 1 summarizes the biological activities associated with this compound:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential to inhibit bacterial growth | |

| Enzyme Inhibition | Interaction with β-lactamase enzymes |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance its therapeutic efficacy. The presence of both hydrophilic and lipophilic groups enables better interaction with biological membranes, potentially improving drug delivery systems.

Case Study : A recent study focused on modifying the compound to enhance its bioavailability and reduce toxicity. By altering the methoxy(methyl)amino group, researchers were able to improve solubility and pharmacokinetic properties, demonstrating its potential as a lead compound for drug development .

Industrial Applications

Beyond research and medicinal uses, this compound finds applications in industrial settings:

- Specialty Chemicals Production : Its reactivity makes it useful in producing specialty chemicals that require specific functional groups.

- Advanced Materials : The compound's unique properties contribute to the development of advanced materials with tailored characteristics for various applications.

Mécanisme D'action

The mechanism of action of tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. This compound can be removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free amine .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the unique attributes of tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Influence on Reactivity: The methoxy(methyl)amino group in the target compound enhances its nucleophilicity compared to simpler analogs like tert-butyl (3-oxopropyl)carbamate, which lacks this substituent . Compounds with hydroxyl groups (e.g., N-Boc-3-(methylamino)-1-propanol) exhibit lower thermal stability due to hydrogen bonding interactions, unlike the ketone-containing analogs .

Synthetic Utility: The target compound’s ketone moiety allows for further derivatization (e.g., Grignard reactions), whereas tert-butyl methyl(3-oxobutyl)carbamate’s extended alkyl chain limits such flexibility . tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride is preferred for salt-forming reactions but requires additional steps to regenerate the free amine .

Biological Relevance: The methoxy(methyl)amino group in the target compound mimics enzyme-binding motifs in HDAC inhibitors, as demonstrated in , whereas simpler carbamates (e.g., tert-butyl (3-oxopropyl)carbamate) show weaker bioactivity .

Activité Biologique

Tert-butyl (3-(methoxy(methyl)amino)-3-oxopropyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a methoxy(methyl)amino moiety and an oxopropyl chain. The carbamate functional group contributes to the compound's biological activity by enhancing the stability and solubility of the molecule in biological systems. The general structure can be represented as follows:

where is the tert-butyl group and is the methoxy(methyl)amino moiety.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of spinal cord injury. In a study involving canine models, derivatives of tert-butyl carbamate showed significant improvements in motor function without notable adverse effects . The results indicated that these compounds could enhance neuronal recovery post-injury, likely through modulation of ion channels and neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar carbamate derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission .

- Ion Channel Modulation : The compound may influence ion channel dynamics, particularly in neuronal tissues, enhancing synaptic transmission and neuroprotection .

- Anti-inflammatory Properties : Some studies have indicated that carbamate derivatives possess anti-inflammatory effects, potentially reducing neuroinflammation associated with various neurological disorders .

Table 1: Summary of Biological Activities

Case Study: Canine Spinal Cord Injury Model

In a controlled study involving dogs with chronic spinal cord injuries, treatment with tert-butyl derivatives resulted in significant improvements in motor function scores. The study utilized a crossover design where dogs received either the compound or a placebo over several weeks. Key findings included:

- Improvement in Supported Stepping Scores : Dogs treated with tert-butyl derivatives showed an increase from 16.85% to 29.18%, while those receiving the standard treatment (4-Aminopyridine) improved from 17.39% to 37.24% .

- Safety Profile : No significant adverse effects were reported with the tert-butyl treatment, contrasting with some side effects noted in other treatments.

Q & A

Q. Advanced

- Impurity Identification : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between desired product and byproducts like unreacted Boc-β-alanine or EDCI adducts .

- Solvent Artifacts : Ensure complete removal of CH₂Cl₂ (δ 5.32 ppm in ¹H NMR) or THF residues, which may obscure key peaks .

- Temperature Effects : Record NMR at consistent temperatures (e.g., 24.8°C) to avoid signal splitting due to conformational changes .

What strategies optimize coupling efficiency in the synthesis?

Q. Advanced

- Coupling Agent Selection : EDCI outperforms DCC due to reduced byproduct formation .

- Solvent Effects : CH₂Cl₂ enhances reaction homogeneity compared to THF, particularly at low temperatures (-15°C) .

- Stoichiometry : Use 1.1 equiv of N,O-dimethylhydroxylamine·HCl to drive the reaction to completion .

How should the compound be stored to maintain stability?

Q. Basic

- Storage Conditions : Store at room temperature in anhydrous CH₂Cl₂ or under inert gas (Ar/N₂) to prevent hydrolysis of the carbamate .

- Avoid Exposure : Protect from strong acids/bases and oxidizing agents, which degrade the Boc group .

What role does this compound play in multi-step syntheses?

Q. Advanced

- Weinreb Amide Intermediate : Enables ketone synthesis via Grignard reactions (e.g., with ethynylmagnesium bromide) without over-addition .

- Peptide Chemistry : Serves as a protected amine precursor in fluorescent ligand synthesis (e.g., for chemokine receptor targets) .

What is the mechanism of N,O-dimethylhydroxylamine in forming the Weinreb amide?

Q. Advanced

- Nucleophilic Acyl Substitution : The hydroxylamine acts as a nucleophile, attacking the activated carbonyl of Boc-β-alanine (EDCI-mediated).

- Chelation Control : The N-methoxy group stabilizes tetrahedral intermediates, preventing over-reaction in subsequent Grignard steps .

What chromatographic techniques are effective for purification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.